

Spectral database information for 7-Tridecanone (NIST, etc.)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Tridecanone

Cat. No.: B047724

[Get Quote](#)

Spectral Profile of 7-Tridecanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data available for **7-Tridecanone**, a long-chain aliphatic ketone. The information presented is compiled from various spectral databases, including the National Institute of Standards and Technology (NIST), and is intended to assist in the identification, characterization, and analysis of this compound.

Mass Spectrometry

Mass spectrometry of **7-Tridecanone** is typically performed using gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI). The resulting mass spectrum is characterized by a molecular ion peak and a series of fragment ions that provide structural information.

Table 1: Mass Spectrometry Data for **7-Tridecanone**

Property	Value	Source
Molecular Formula	C ₁₃ H ₂₆ O	[PubChem][1]
Molecular Weight	198.34 g/mol	[PubChem][1]
Ionization Mode	Electron Ionization (EI)	[NIST][2]
Major Fragments (m/z)		
113	Base Peak	[ResearchGate][3]
43	High Abundance	[PubChem][1]
58	High Abundance	[PubChem][1]
85	Moderate Abundance	
99	Moderate Abundance	
127	Moderate Abundance	
198 (M ⁺)	Molecular Ion (often low intensity)	[NIST][2]

Fragmentation Pattern: The fragmentation of **7-Tridecanone** is characteristic of aliphatic ketones. Alpha-cleavage, the breaking of the carbon-carbon bond adjacent to the carbonyl group, is a dominant fragmentation pathway. This leads to the formation of acylium ions. For **7-Tridecanone**, alpha-cleavage can result in the loss of a hexyl radical (C₆H₁₃•) to form an ion at m/z 113, or the loss of a pentyl radical (C₅H₁₁) to form an ion at m/z 127. The McLafferty rearrangement is another common fragmentation mechanism for ketones with sufficiently long alkyl chains, which can also contribute to the overall fragmentation pattern.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of **7-Tridecanone**. Spectra are typically recorded in a deuterated solvent, such as chloroform-d (CDCl₃).[5]

¹H NMR Spectroscopy

The ^1H NMR spectrum of **7-Tridecanone** exhibits signals corresponding to the different types of protons in the molecule. The protons on the carbons alpha to the carbonyl group are the most deshielded.

Table 2: Predicted ^1H NMR Chemical Shifts for **7-Tridecanone** (in CDCl_3)

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity
$-\text{CH}_2\text{-C}(=\text{O})-$ (α -H)	~2.4	Triplet
$-\text{CH}_2-$ (β to C=O)	~1.5-1.6	Multiplet
$-(\text{CH}_2)_4-$ (chain)	~1.2-1.4	Multiplet
$-\text{CH}_3$ (terminal)	~0.9	Triplet

Note: These are typical chemical shift ranges for aliphatic ketones. Actual values may vary slightly.[\[6\]](#)

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information on the carbon skeleton of **7-Tridecanone**. The carbonyl carbon is highly deshielded and appears at a characteristic downfield shift.

Table 3: ^{13}C NMR Chemical Shifts for **7-Tridecanone** (in CDCl_3)

Carbon Assignment	Chemical Shift (δ , ppm)
C=O (Carbonyl)	~211
$-\text{CH}_2\text{-C}(=\text{O})-$ (α -C)	~42
$-\text{CH}_2-$ (β to C=O)	~24
$-(\text{CH}_2)_4-$ (chain)	~22-32
$-\text{CH}_3$ (terminal)	~14

Note: These are typical chemical shift ranges for aliphatic ketones. Actual values may vary slightly.[\[6\]](#)

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of **7-Tridecanone** is dominated by a strong absorption band corresponding to the carbonyl group.

Table 4: Infrared (IR) Spectroscopy Data for **7-Tridecanone**

Functional Group	Key Absorption (cm ⁻¹)	Intensity
C=O Stretch (Ketone)	~1715	Strong
C-H Stretch (Aliphatic)	~2850-2960	Strong
C-H Bend (Aliphatic)	~1375, ~1465	Medium

Note: The exact position of the C=O stretch can be influenced by the physical state of the sample.^[7]^[8]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Gas Chromatography-Mass Spectrometry (GC-MS)

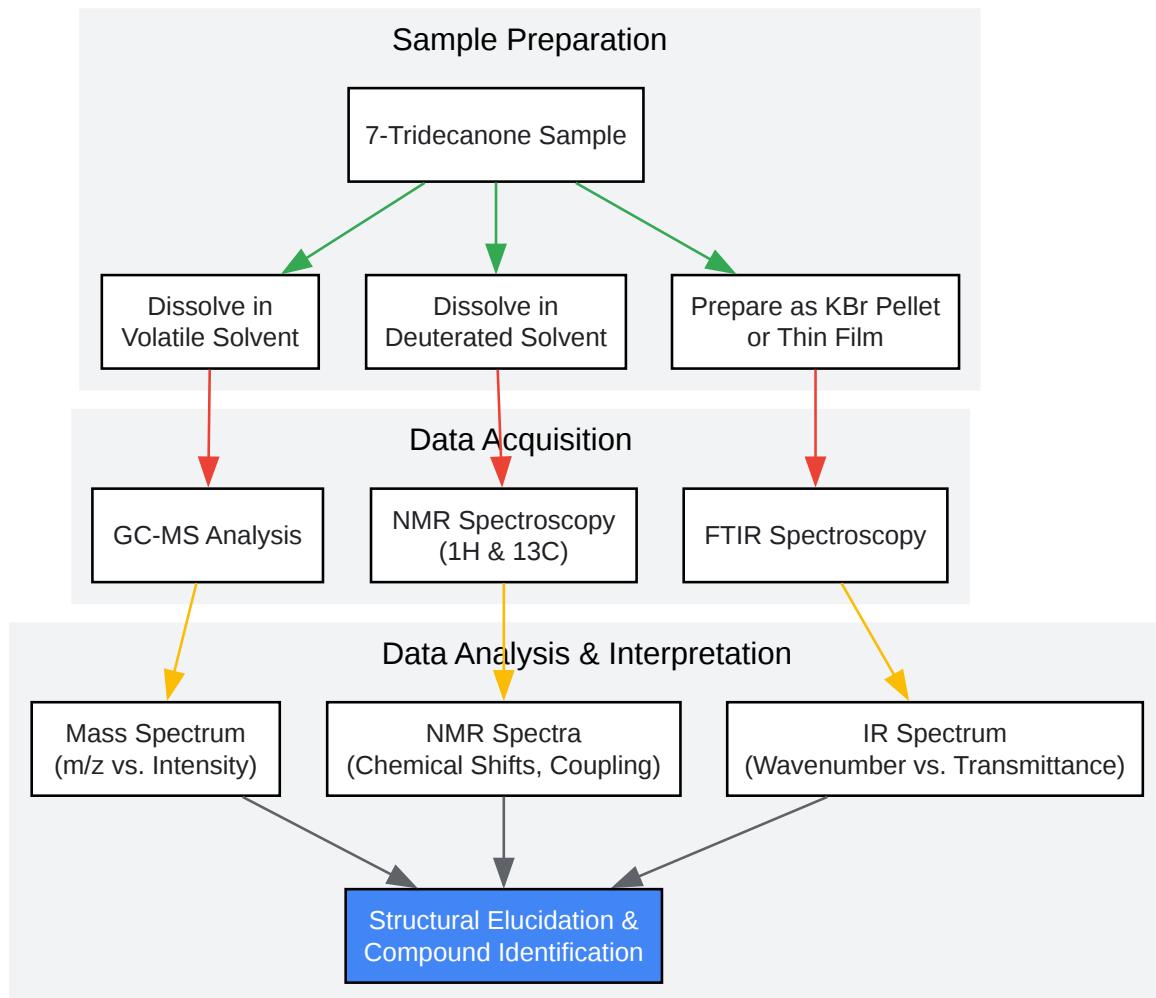
- Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or ion trap).
- Sample Preparation: **7-Tridecanone** is typically dissolved in a volatile organic solvent, such as dichloromethane or hexane.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5MS or equivalent).
 - Injector Temperature: 250 °C.
 - Carrier Gas: Helium with a constant flow rate.

- Oven Temperature Program: A temperature gradient is used to ensure good separation, for example, starting at a lower temperature and ramping up to a higher temperature.[9]
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
 - Ion Source Temperature: 230 °C.[3]
 - Mass Analyzer: Scanning a mass range of approximately m/z 35-350.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).
- Sample Preparation: A few milligrams of **7-Tridecanone** are dissolved in a deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube.
- Data Acquisition:
 - ¹H NMR: A standard pulse-acquire sequence is used. Key parameters include the spectral width, acquisition time, and relaxation delay.
 - ¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each carbon. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy


- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: For a solid sample like **7-Tridecanone**, the spectrum can be obtained as a KBr pellet, a Nujol mull, or by using an Attenuated Total Reflectance (ATR) accessory. If the sample is a low-melting solid or a liquid, it can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).[11]
- Data Acquisition: A background spectrum is first collected. The sample is then scanned, and the resulting spectrum is ratioed against the background to produce the final absorbance or

transmittance spectrum, typically in the range of 4000-400 cm^{-1} .[\[12\]](#)

Visualizations

Spectral Analysis Workflow

The following diagram illustrates a generalized workflow for the spectral analysis of a chemical compound like **7-Tridecanone**.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for spectral analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-Tridecanone | C13H26O | CID 10015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Tridecanone [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. whitman.edu [whitman.edu]
- 5. guidechem.com [guidechem.com]
- 6. Ketones | OpenOChem Learn [learn.openochem.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. rtilab.com [rtilab.com]
- To cite this document: BenchChem. [Spectral database information for 7-Tridecanone (NIST, etc.)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b047724#spectral-database-information-for-7-tridecanone-nist-etc>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com